molecular formula C9H8ClN3O B3048713 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1803587-89-4

4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B3048713
CAS No.: 1803587-89-4
M. Wt: 209.63
InChI Key: FMMGPFVADFGYEK-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The starting material, 5-chloro-2-methoxyphenyl azide, is synthesized by reacting 5-chloro-2-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 1-position, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
  • 2-Chloro-5-methoxyaniline
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide

Uniqueness

4-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the 5-chloro-2-methoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-9-3-2-6(10)4-7(9)8-5-11-13-12-8/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMGPFVADFGYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236957
Record name 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-89-4
Record name 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole
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4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole
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4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole
Reactant of Route 6
4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole

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